molecular formula C7H5BrOS B12545817 2-Propyn-1-ol, 3-(4-bromo-3-thienyl)- CAS No. 835886-93-6

2-Propyn-1-ol, 3-(4-bromo-3-thienyl)-

Cat. No.: B12545817
CAS No.: 835886-93-6
M. Wt: 217.08 g/mol
InChI Key: FUXLEYMPMDPEFB-UHFFFAOYSA-N
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Description

“2-Propyn-1-ol, 3-(4-bromo-3-thienyl)-” is a propargyl alcohol derivative characterized by a brominated thienyl substituent at the third carbon position. Propargyl alcohols (2-propyn-1-ol derivatives) are versatile intermediates in organic synthesis, particularly in cycloaddition reactions, nucleophilic substitutions, and as precursors to heterocycles . The thienyl moiety, a sulfur-containing heterocycle, may influence electronic properties compared to purely aromatic substituents, altering solubility and intermolecular interactions .

Properties

CAS No.

835886-93-6

Molecular Formula

C7H5BrOS

Molecular Weight

217.08 g/mol

IUPAC Name

3-(4-bromothiophen-3-yl)prop-2-yn-1-ol

InChI

InChI=1S/C7H5BrOS/c8-7-5-10-4-6(7)2-1-3-9/h4-5,9H,3H2

InChI Key

FUXLEYMPMDPEFB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)Br)C#CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyn-1-ol, 3-(4-bromo-3-thienyl)- typically involves the bromination of 3-thienyl-2-propyn-1-ol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the thiophene ring .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient brominating agents and reaction conditions that maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding alcohols or alkanes.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products:

    Oxidation: Carbonyl compounds.

    Reduction: Alcohols, alkanes.

    Substitution: Azides, nitriles.

Scientific Research Applications

2-Propyn-1-ol, 3-(4-bromo-3-thienyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propyn-1-ol, 3-(4-bromo-3-thienyl)- involves its interaction with various molecular targets. The bromine atom and the thiophene ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation, but its reactivity suggests it could interact with enzymes and proteins involved in cellular processes .

Comparison with Similar Compounds

Reactivity Trends :

  • Bromine in the thienyl group may facilitate Suzuki couplings, whereas CF₃ groups (e.g., in C₁₀H₇F₃O) enhance electrophilicity for nucleophilic attacks .
  • Thienyl’s sulfur atom could participate in coordination chemistry, unlike phenyl or methylphenyl analogs .

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